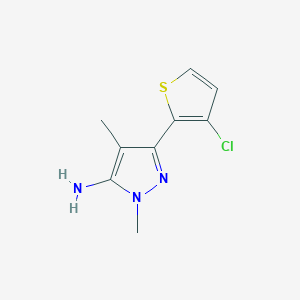
3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a pyrazole ring substituted with two methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-chlorothiophene.
Pyrazole derivatives: Compounds like 1,3-dimethyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.
Uniqueness
3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the combination of its thiophene and pyrazole rings, which confer distinct chemical and biological properties. The presence of the chlorine atom and the specific substitution pattern further differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H10ClN3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
5-(3-chlorothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-5-7(12-13(2)9(5)11)8-6(10)3-4-14-8/h3-4H,11H2,1-2H3 |
InChI Key |
PXUZNEDQNRJFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(C=CS2)Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)

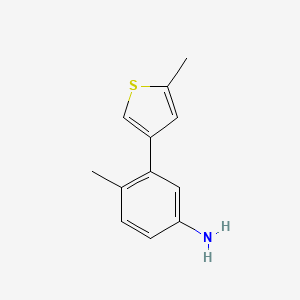
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
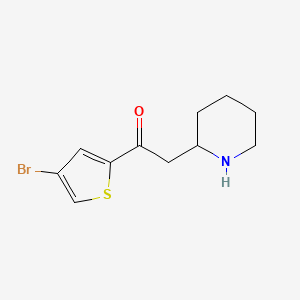
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
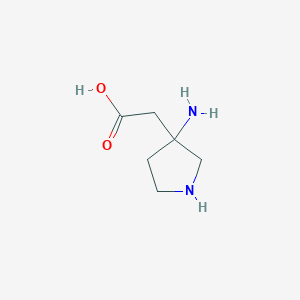
![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
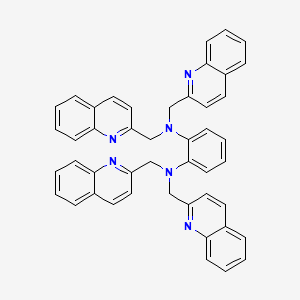


![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)

